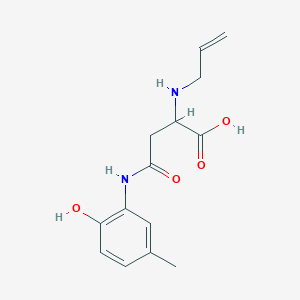

2-(烯丙基氨基)-4-((2-羟基-5-甲基苯基)氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid, also known as AHW-1, is a chemical compound used in scientific research. The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .

Synthesis Analysis

The synthesis of this compound involves the allylation of nucleophiles with less reactive electrophiles, such as carbonates, usually requires a transition-metal catalyst . An efficient route for the synthesis of novel Schiff bases from the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux is described .Chemical Reactions Analysis

The allylation of nucleophiles with less reactive electrophiles, such as carbonates, usually requires a transition-metal catalyst . The Claisen rearrangement is a reaction which is specific to ally aryl ethers and allyl vinyl ethers. Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .科学研究应用

合成和光学性质

Fa 等人(2015 年)的一项研究探索了使用与 2-(烯丙基氨基)-4-((2-羟基-5-甲基苯基)氨基)-4-氧代丁酸结构相似的化合物合成 β-淀粉样蛋白荧光探针。该探针对阿尔茨海默病研究中重要的 Aβ(1-40) 聚集体表现出高结合亲和力 (Fa 等人,2015 年)。

结构和光谱研究

2018 年,Vanasundari 等人对 4-氧代丁酸衍生物进行了分子对接、振动、结构、电子和光学研究。这项研究有助于理解该化学物质的相互作用潜力,特别是在生物学背景下 (Vanasundari 等人,2018 年)。

生化分析

Zhang 等人(2008 年)合成了一种与 2-(烯丙基氨基)-4-((2-羟基-5-甲基苯基)氨基)-4-氧代丁酸相关的化合物,用于分析水果样品中的杀虫剂残留的灵敏 ELISA。这表明在农业和环境监测中具有潜在应用 (Zhang 等人,2008 年)。

潜在抗糖尿病剂

Khurana 等人(2018 年)研究了一种与该化合物密切相关的琥珀酰胺酸衍生物,作为一种在实验性糖尿病大鼠中的潜在抗糖尿病剂。这表明该化合物与糖尿病治疗研究有关 (Khurana 等人,2018 年)。

酶促和生物活性

Song 等人(2010 年)探索了类似化合物的酶促和生物活性,他们在 D-氨基酸氧化酶活性测定中使用了一种衍生物。这表明该化合物在生化测定和酶学中可能具有用处 (Song 等人,2010 年)。

作用机制

未来方向

属性

IUPAC Name |

4-(2-hydroxy-5-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-3-6-15-11(14(19)20)8-13(18)16-10-7-9(2)4-5-12(10)17/h3-5,7,11,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZWXHINVARHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)

![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)

![N-[cyano(2-methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2439400.png)

![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)

![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)

![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)